molecular formula C16H26ClNO2 B4406709 [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride

Cat. No.: B4406709
M. Wt: 299.83 g/mol
InChI Key: VHWPJDYENPGVGS-UHFFFAOYSA-N
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Description

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanols. This compound is characterized by the presence of a phenyl group attached to a methanol moiety, which is further substituted with a piperidinyl butoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride typically involves a series of organic reactions. One common method starts with the reaction of 4-hydroxybenzyl alcohol with 1-bromobutane to form 4-butoxybenzyl alcohol. This intermediate is then reacted with piperidine under basic conditions to yield {4-[4-(1-piperidinyl)butoxy]phenyl}methanol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(1-piperidinyl)butoxy]benzaldehyde, while reduction could produce 4-[4-(1-piperidinyl)butoxy]phenylmethane.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its piperidinyl group is known to interact with certain biological receptors, making it useful in pharmacological research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors in the body.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The piperidinyl group is known to bind to certain receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(1-piperidinyl)butoxy]benzaldehyde
  • 4-[4-(1-piperidinyl)butoxy]phenylmethane
  • 4-[4-(1-piperidinyl)butoxy]phenylacetate

Uniqueness

[4-(4-Piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups. The presence of both a piperidinyl group and a butoxy group attached to a phenylmethanol core provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,18H,1-5,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPJDYENPGVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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